1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the chlorine, fluorine, and iodine atoms . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
- 1-Chloro-1-(2-fluoro-4-bromophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-chlorophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-methylphenyl)propan-2-one
These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The unique combination of chlorine, fluorine, and iodine in this compound gives it distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H7ClFIO |
---|---|
Molecular Weight |
312.50 g/mol |
IUPAC Name |
1-chloro-1-(2-fluoro-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |
InChI Key |
CWXDWFXWGLSVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)F)Cl |
Origin of Product |
United States |
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